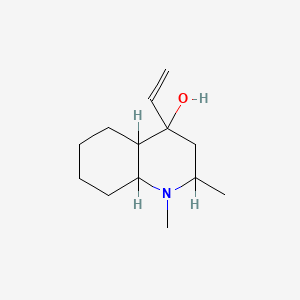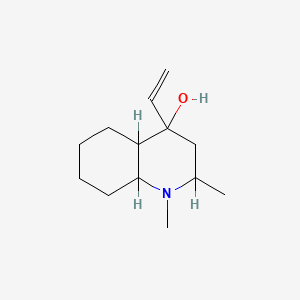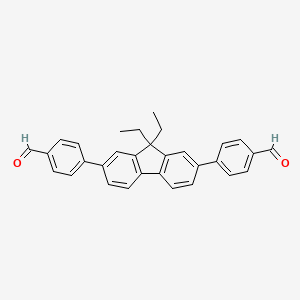
4,4'-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde is an organic compound with a complex molecular structure It is characterized by the presence of a fluorene core substituted with diethyl groups at the 9-position and benzaldehyde groups at the 2,7-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dibromo-9,9-diethyl-9H-fluorene and 4-formylphenylboronic acid.
Reaction Conditions: These starting materials are introduced into a three-necked flask along with potassium carbonate (K2CO3) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as a catalyst.
Solvent System: A mixture of toluene, ethanol, and water (3:2:1, v/v/v) is used as the solvent.
Reaction Process: The mixture is degassed, stirred, and refluxed under a nitrogen atmosphere for 40 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Purification: After the reaction is complete, the organic phase is evaporated under vacuum, and the residue is purified by column chromatography using dichloromethane/petroleum ether (1:1 v/v) as the eluent.
Analyse Des Réactions Chimiques
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions.
Condensation: The compound can participate in condensation reactions to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Mécanisme D'action
The mechanism of action of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and properties. These modifications can influence its interactions with biological molecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde can be compared with other similar compounds, such as:
9,9-Dioctyl-2,7-dibromofluorene: This compound has longer alkyl chains, which can affect its solubility and reactivity.
4,4’-(9-Oxo-9H-fluorene-2,7-diyl)dibenzoic acid: This compound has carboxylic acid groups instead of aldehyde groups, leading to different chemical properties and applications.
The uniqueness of 4,4’-(9,9-Diethyl-9H-fluorene-2,7-diyl)dibenzaldehyde lies in its specific substitution pattern and the presence of both diethyl and benzaldehyde groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C31H26O2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
4-[9,9-diethyl-7-(4-formylphenyl)fluoren-2-yl]benzaldehyde |
InChI |
InChI=1S/C31H26O2/c1-3-31(4-2)29-17-25(23-9-5-21(19-32)6-10-23)13-15-27(29)28-16-14-26(18-30(28)31)24-11-7-22(20-33)8-12-24/h5-20H,3-4H2,1-2H3 |
Clé InChI |
QPZSZWAIHRMSGD-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=C(C=CC(=C2)C3=CC=C(C=C3)C=O)C4=C1C=C(C=C4)C5=CC=C(C=C5)C=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




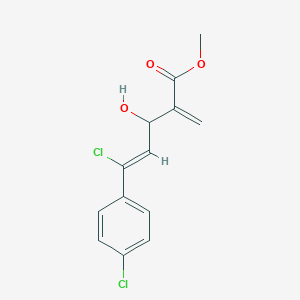
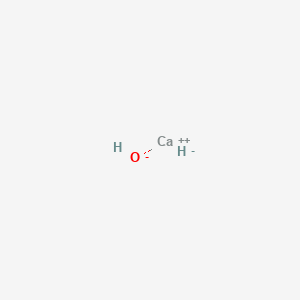

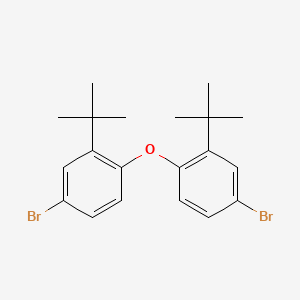
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
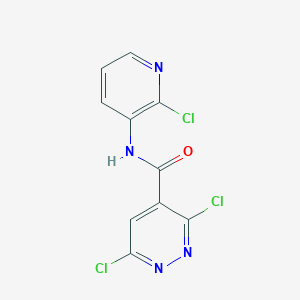
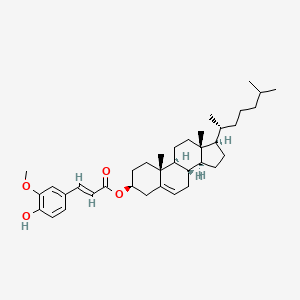

![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
